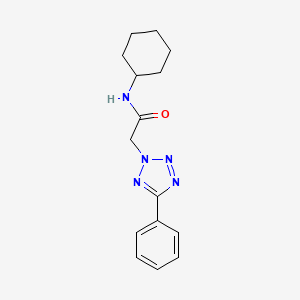

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Description

N-Cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound characterized by a tetrazole ring substituted with a phenyl group at the 5-position and an acetamide moiety linked to a cyclohexyl group at the 2-position.

Properties

IUPAC Name |

N-cyclohexyl-2-(5-phenyltetrazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c21-14(16-13-9-5-2-6-10-13)11-20-18-15(17-19-20)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELWYJSTOBFEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the acylation of 2-hydrazinyl-4,6-dimethylpyrimidine, 4-amino-4H-1,2,4-triazol-3-thiol, 2-[(1-amino-1H-tetrazol-5-yl)thio]-N-tert-butylacetamide, 1-methyl-1H-tetrazol-5-amine, and 2-methyl-2H-tetrazol-5-amine with (5-phenyltetrazol-2-yl)acetyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including acylation and cyclization reactions, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Applications

Antidiabetic Properties

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been investigated for its potential in treating diabetes and obesity. Preliminary studies suggest that it may modulate glucose metabolism by inhibiting specific enzymes involved in this process, leading to hypoglycemic effects in vivo. The compound's mechanism appears to involve interaction with metabolic pathways that regulate insulin sensitivity and glucose uptake.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antimicrobial agents . The compound's structure allows it to interact with microbial targets, leading to inhibition of growth.

Anticonvulsant Activity

Emerging studies have reported the anticonvulsant effects of tetrazole derivatives, including N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. These compounds have demonstrated protective effects against seizures induced by chemical agents in animal models, indicating their potential in treating epilepsy .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves acylation reactions. Common methods include the reaction of 2-hydrazinyl derivatives with tetrazole precursors under controlled conditions to ensure high yield and purity. The synthesis process can be optimized by varying reaction conditions such as temperature and solvent choice.

Chemical Structure

The unique combination of functional groups in N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide contributes to its diverse biological activities. The tetrazole ring is known for its ability to stabilize molecular interactions, making this compound a valuable building block for further chemical modifications and the development of more complex organic molecules.

Industrial Applications

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is also being explored for its industrial applications, particularly in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications within the chemical industry, where it can serve as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. For example, it may inhibit certain enzymes that play a role in glucose metabolism, thereby exerting its antidiabetic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

*Estimated based on similar analogs.

Key Observations:

- Tetrazole vs.

- Lipophilicity : The cyclohexyl group increases logP compared to imidazolone derivatives (e.g., 4f: logP ~0.9), suggesting better membrane permeability for the target compound .

- Electron-Withdrawing Groups: The nitro-substituted hydrazono analog (C₁₅H₂₀N₆O₄) has lower logP (~1.8) due to polar nitro and hydroxycarbamimidoyl groups, which may reduce bioavailability .

Biological Activity

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Synthesis

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has the molecular formula . The synthesis typically involves acylation reactions that yield the compound with high purity and yield. The general synthetic route includes:

- Acylation : Involves the reaction of 2-hydrazinyl derivatives with (5-phenyltetrazol-2-yl)acetyl chloride.

- Cyclization : Formation of the tetrazole ring through cyclization reactions under controlled conditions.

This compound's unique combination of a cyclohexyl group, a phenyl group, and a tetrazole ring contributes to its distinct chemical properties, making it a valuable building block in organic synthesis .

Antidiabetic Properties

Research indicates that N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide exhibits potential antidiabetic activity. Preliminary studies suggest that it may modulate glucose metabolism by inhibiting specific enzymes involved in metabolic pathways. In vivo studies have shown minimal hypoglycemic activity, indicating its potential for further development in diabetes treatment .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. While specific data on its efficacy against various pathogens is limited, it is suggested that compounds containing tetrazole rings often exhibit antimicrobial activity due to their ability to interact with biological membranes and cellular targets .

The proposed mechanism of action for N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves:

- Enzyme Modulation : The compound may inhibit enzymes related to glucose metabolism, contributing to its antidiabetic effects.

- Receptor Interaction : It potentially interacts with receptors involved in metabolic regulation, influencing insulin sensitivity and glucose uptake .

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, a comparison with other tetrazole-containing compounds is essential. Below is a summary table highlighting key differences and similarities.

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrazole derivatives similar to N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide:

- Anticonvulsant Screening : A study demonstrated that certain tetrazole derivatives exhibited significant anticonvulsant activity with effective doses lower than standard treatments .

- PTP1B Inhibition : Another study highlighted the antidiabetic potential of tetrazole derivatives through protein tyrosine phosphatase 1B inhibition, showcasing their relevance in diabetes therapy .

- Antimicrobial Effects : Research into related compounds showed promising antimicrobial properties, suggesting that N-cyclohexyl derivatives may share similar mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide?

Answer:

The synthesis typically involves two key steps:

- Step 1: Formation of the tetrazole ring. A [2+3] cycloaddition reaction between a nitrile precursor (e.g., phenylacetonitrile derivatives) and sodium azide (NaN₃) under reflux in a toluene/water mixture (8:2 v/v) for 5–7 hours. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) .

- Step 2: Acetamide coupling. Reacting the tetrazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. The mixture is refluxed for 4 hours, followed by cooling, filtration, and recrystallization from petroleum ether to isolate the final product .

Key Considerations:

- Purification via crystallization (ethanol) or solvent extraction (ethyl acetate) ensures high purity.

- Yield optimization requires careful stoichiometric control of NaN₃ and chloroacetyl chloride.

Basic: How is the structure of N-Cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide confirmed experimentally?

Answer:

Multi-technique validation is essential:

- Spectroscopic Analysis:

- Mass Spectrometry (LC-MS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .

- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., C: 65.78%, H: 6.49%, N: 22.56%) .

Advanced Confirmation:

- X-ray Crystallography: Resolve crystal packing and bond angles using SHELXL for refinement. For example, tetrazole ring planarity and acetamide torsion angles can be validated .

Basic: What safety precautions are necessary when handling N-Cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide?

Answer:

Based on structural analogs (e.g., similar acetamides):

- Hazards: Classified as Acute Toxicity (Oral, Category 4; H302), Skin Irritation (Category 2; H315), and Eye Irritation (Category 2A; H319) .

- Handling Protocol:

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

Methodological Workflow:

- PASS Software: Predict pharmacological effects (e.g., antimicrobial, anticancer) by analyzing structural motifs like the tetrazole ring and cyclohexyl group. PASS evaluates ~4,000 biological activity types with Pa (probability "to be active") and Pi (probability "to be inactive") scores .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .

Validation:

- Compare computational predictions with in vitro assays (e.g., MIC tests for antimicrobial activity).

Advanced: What challenges arise in resolving crystallographic data for this compound?

Answer:

Common Issues and Solutions:

- Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twinning parameters. High-resolution data (≤1.0 Å) improves model accuracy .

- Disorder in Cyclohexyl Groups: Apply PART/SUMP restraints to model rotational disorder.

- Weak Diffraction: Optimize crystallization conditions (e.g., slow evaporation from DMSO/ethanol mixtures) .

Best Practices:

- Collect data at low temperature (100 K) to minimize thermal motion artifacts.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Answer:

SAR Strategies:

- Tetrazole Modifications: Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance metabolic stability.

- Cyclohexyl Substitution: Test axial vs. equatorial conformations for steric effects on target binding.

- Acetamide Linker: Introduce methyl/methoxy groups to modulate solubility and bioavailability .

Experimental Validation:

- Synthesize analogs via the methods in and screen using enzyme inhibition assays (e.g., IC₅₀ determination).

Advanced: How does the compound’s electronic structure influence its reactivity?

Answer:

Theoretical Analysis:

- HOMO-LUMO Gaps: Calculate using DFT (e.g., B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites. The tetrazole ring’s high electron density (~-5.0 eV HOMO) suggests susceptibility to electrophilic attack.

- MESP Maps: Identify regions of negative potential (tetrazole N-atoms) for hydrogen bonding interactions .

Applications:

- Guide derivatization strategies (e.g., alkylation of tetrazole NH groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.